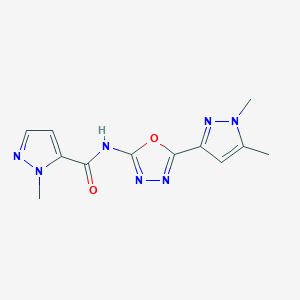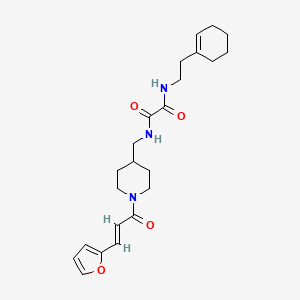
(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
BenchChem offers high-quality (E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereocontrolled Synthesis of Cyclohexane Derivatives
Research by Masesane and Steel (2003) demonstrates the stereocontrolled synthesis of polyhydroxylated cyclohexane β-amino acids derivatives, utilizing a common template derived from the Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan. This methodology highlights a strategic approach to synthesizing complex molecules, which could be relevant for the synthesis or modification of compounds like "(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide" (Masesane & Steel, 2003).
Cu-Catalyzed Coupling Reactions
A study by Bhunia, Kumar, and Ma (2017) on N,N'-bisoxalamides, including compounds structurally similar to the furan moiety in the target compound, found these to be effective ligands in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. Such reactions are crucial for forming bonds between nitrogen-containing compounds and (hetero)aryl bromides, pointing to synthetic routes that might be useful for functionalizing or modifying compounds with similar structures (Bhunia, Kumar, & Ma, 2017).
Intramolecular Cyclization
Padwa, Brodney, Satake, and Straub (1999) explored the intramolecular Diels-Alder cycloaddition reactions of 2-amido substituted furans, a method that could be pertinent to constructing complex cyclic structures similar to those found in "(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide." This research underlines the utility of cycloaddition reactions in generating diverse and complex molecular architectures, which could be of interest for further functionalization or application-specific modifications of the target compound (Padwa, Brodney, Satake, & Straub, 1999).
Molecular Structure and Stability
The study by Khan, Ibrar, Lal, Altaf, and White (2013) on the synthesis and molecular structure of compounds involving piperidine and acrylate groups demonstrates the significance of understanding the molecular structure for predicting reactivity and stability. Such insights are essential for the development of novel compounds with specific functional applications, potentially including the targeted compound (Khan et al., 2013).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c27-21(9-8-20-7-4-16-30-20)26-14-11-19(12-15-26)17-25-23(29)22(28)24-13-10-18-5-2-1-3-6-18/h4-5,7-9,16,19H,1-3,6,10-15,17H2,(H,24,28)(H,25,29)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCULXPLHMAJQKM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)
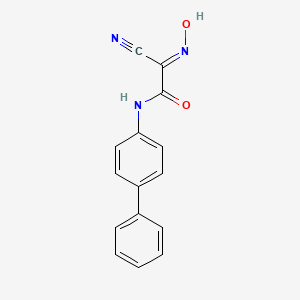
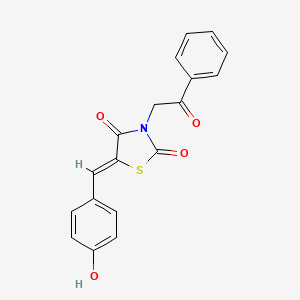
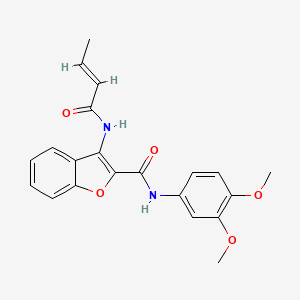
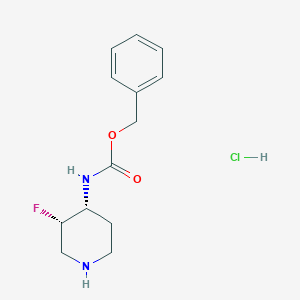

![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)
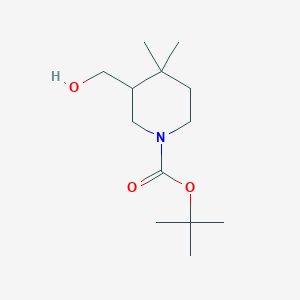
![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2863543.png)
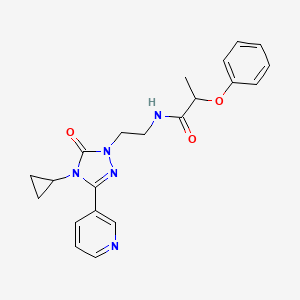

![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)
